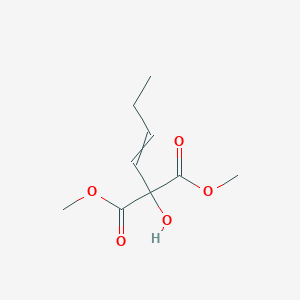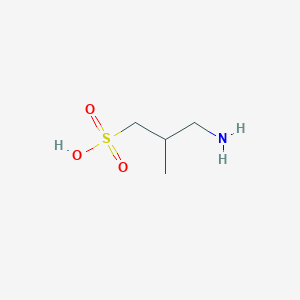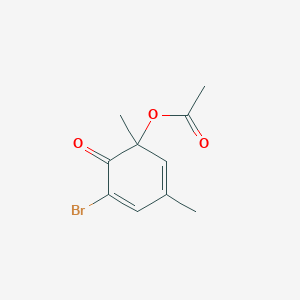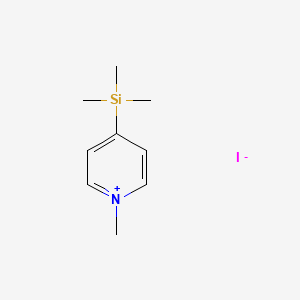![molecular formula C10H22N4O2 B14363300 N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide CAS No. 90216-49-2](/img/structure/B14363300.png)
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is an organic compound with the molecular formula C10H24N4O2. This compound is characterized by the presence of two dimethylamino groups attached to a butanediamide backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide typically involves the reaction of butanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of butanediamine with formaldehyde to form an intermediate.
Step 2: Reaction of the intermediate with dimethylamine to yield N1,N~4~-Bis[(dimethylamino)methyl]butanediamide.
Industrial Production Methods
In industrial settings, the production of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- 1,8-Bis(dimethylamino)naphthalene
- N,N’-bis(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90216-49-2 |
|---|---|
Fórmula molecular |
C10H22N4O2 |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N,N'-bis[(dimethylamino)methyl]butanediamide |
InChI |
InChI=1S/C10H22N4O2/c1-13(2)7-11-9(15)5-6-10(16)12-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
Clave InChI |
NINSKTHLNCLUFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CNC(=O)CCC(=O)NCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
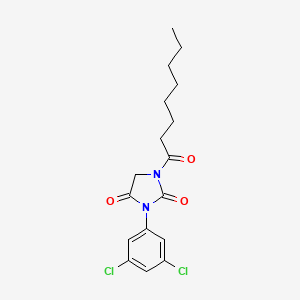

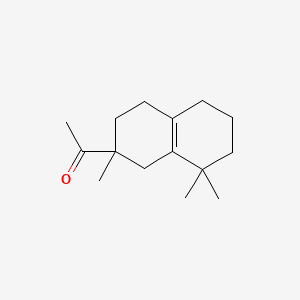


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
